molecular formula C18H21N3O7Se B6591718 Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside CAS No. 150809-76-0

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside

Cat. No.: B6591718
CAS No.: 150809-76-0
M. Wt: 470.3 g/mol
InChI Key: SNFHHKWJGMICKN-UYTYNIKBSA-N
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Description

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside (CAS: 150809-76-0) is a specialized galactopyranoside derivative with a phenyl seleno group at the anomeric position, an azido group at C2, and acetyl protections at C3, C4, and C5. Its molecular formula is C₁₈H₂₁N₃O₇Se (MW: 470.35), and it serves as a critical intermediate in synthesizing 2-deoxysugars and selenoglycoconjugates . The compound is synthesized via heterogeneous azidophenylselenylation of 3,4,6-tri-O-acetyl-D-galactal, yielding the product in high efficiency under optimized conditions . The seleno group enhances its utility in radical-mediated reactions and glycosylation strategies, while the azido moiety enables downstream modifications via click chemistry .

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-phenylselanyloxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O7Se/c1-10(22)25-9-14-16(26-11(2)23)17(27-12(3)24)15(20-21-19)18(28-14)29-13-7-5-4-6-8-13/h4-8,14-18H,9H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFHHKWJGMICKN-UYTYNIKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O7Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The mechanism proceeds via electrophilic addition:

  • PhI(OAc)₂ oxidizes Ph₂Se₂ to generate a selenylating agent (PhSe⁺).

  • The galactal’s double bond reacts with PhSe⁺, forming a seleniranium ion intermediate.

  • TMSN₃ delivers an azide nucleophile, leading to ring-opening and formation of the 2-azido-2-deoxy selenoglycoside.

Key parameters include:

  • Solvent : Dichloromethane ensures homogeneity and optimal reactivity.

  • Temperature : Subzero temperatures (−10°C to 0°C) suppress side reactions.

  • Stoichiometry : A 1:1:2 molar ratio of galactal:Ph₂Se₂:TMSN₃ balances efficiency and cost.

Continuous Flow Chemistry for Scalable Production

Batch methods face limitations in scalability due to exothermicity and safety concerns with azides. Continuous flow systems address these issues by enhancing heat transfer and reducing hazardous intermediate accumulation.

Flow Reactor Configuration

A typical setup involves:

  • Two reactant streams :

    • Stream A: 3,4,6-tri-O-acetyl-D-galactal and Ph₂Se₂ in DCM.

    • Stream B: TMSN₃ and PhI(OAc)₂ in DCM.

  • Mixing chamber : Combines streams at room temperature (20–25°C).

  • Residence time : 10–15 minutes in a tubular reactor.

This method achieves 1.2 mmol/h productivity with 72% yield, outperforming batch processes in both speed and safety.

Advantages of Flow Synthesis

  • Safety : Minimizes exposure to explosive intermediates (e.g., HN₃).

  • Reproducibility : Precise control over reaction parameters reduces batch-to-batch variability.

  • Scalability : Linear scaling from milligram to gram quantities without reoptimization.

Homogeneous Azidophenylselenylation with TMSN₃

Replacing sodium azide (NaN₃) with TMSN₃ eliminates solubility issues and enhances reaction homogeneity. This modification, reported by Bedini et al., improves yield (72%) and simplifies workup.

Procedure Overview

  • Dissolve 3,4,6-tri-O-acetyl-D-galactal (1 mmol), Ph₂Se₂ (1 mmol), and PhI(OAc)₂ (1 mmol) in DCM (5 mL).

  • Add TMSN₃ (2 mmol) dropwise at −10°C.

  • Stir for 4 hours, then warm to room temperature.

  • Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via column chromatography.

Critical Analysis

  • Regioselectivity : The reaction favors α-anomers due to the galactal’s stereoelectronic properties.

  • Side Products : Minor β-anomers (<10%) and elimination byproducts (<5%) may form if temperature rises above −5°C.

Comparative Analysis of Preparation Methods

Parameter Batch Synthesis Continuous Flow Homogeneous Method
Yield (%)72–857272
Reaction Time (h)4–60.254
ScalabilityModerateHighLow
SafetyModerate riskHigh safetyModerate risk
Stereoselectivity (α:β)9:19:19:1

Data synthesized from.

Recent Advances and Optimization Strategies

Solvent Engineering

Glycosylation stereoselectivity can be tuned post-synthesis:

  • Acetonitrile : Promotes β-stereoselectivity in downstream glycosylations via neighboring group participation.

  • Diethyl Ether : Enhances α-selectivity by stabilizing oxocarbenium intermediates.

Catalytic Asymmetric Variants

Preliminary studies suggest chiral Lewis acids (e.g., BINOL-phosphates) can induce enantioselectivity during selenylation, though yields remain suboptimal (30–40%) .

Chemical Reactions Analysis

Types of Reactions

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oligosaccharide Synthesis

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside is primarily utilized as a glycosyl donor in oligosaccharide synthesis. The azido group allows for versatile reactions, facilitating the formation of glycosidic bonds under specific conditions.

Case Studies

  • Glycosylation Reactions : In studies conducted by Kazakova et al., phenyl seleno derivatives were shown to efficiently participate in glycosylation reactions, yielding high stereoselectivity depending on the solvent used. For example, using acetonitrile favored β-stereocontrol while diethyl ether favored α-stereoselectivity .
SolventStereoselectivityYield (%)
Acetonitrileβ91
Diethyl Etherα79

Synthesis of Biologically Relevant Oligosaccharides

The compound has been employed in synthesizing oligosaccharides that mimic cell-wall components of pathogens. This is particularly important for vaccine development and serodiagnosis of infectious diseases.

Notable Applications

  • Galactosaminogalactan Synthesis : Phenyl seleno derivatives were used to synthesize biotinylated oligo-α-(1→4)-D-galactosaminides related to the cell wall polysaccharide of Aspergillus fumigatus, a significant airborne fungal pathogen .

Potential Therapeutic Uses

The azido group in phenyl seleno compounds can be utilized for bioorthogonal chemistry applications, particularly in drug delivery systems and targeted therapies.

Research Insights

  • The incorporation of azido groups allows for selective labeling and tracking of biomolecules within biological systems, which can be pivotal in understanding disease mechanisms and developing therapeutic strategies.

Chemical Modification Studies

Research has demonstrated that phenyl seleno derivatives can be modified to enhance their reactivity or solubility, making them more suitable for various biochemical applications.

Modification Techniques

  • Altering the acetylation patterns or introducing additional functional groups can significantly impact their reactivity and application scope in synthetic chemistry .

Mechanism of Action

The mechanism of action of phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The phenyl seleno group can participate in redox reactions, while the azido group can undergo click chemistry reactions, making the compound versatile for various applications. The acetyl groups protect the hydroxyl groups, allowing for selective deprotection and functionalization .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Galactopyranoside Derivatives

Compound Name Sugar Type Anomeric Group C2 Substituent C3, C4, C6 Protections Key References
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside Galacto SePh N₃ 3,4,6-OAc
4-Methylphenyl 3,4,6-tri-O-acetyl-2-O-benzyl-1-thio-β-D-galactopyranoside Galacto S-4-MePh OBn 3,4,6-OAc
Phenyl 2-azido-4,6-di-O-benzyl-3-fluoro-1-thio-α-D-glucopyranoside Gluco SPh N₃ 4,6-OBn, 3-F
Phenyl 2-deoxy-2-azido-3-O-benzoyl-6-O-TBDPS-thio-α-D-galactopyranoside Galacto SPh N₃ 3-OBz, 6-TBDPS

Key Observations :

  • Sugar Backbone: The target compound is galactopyranoside-based, whereas analogs like are glucopyranosides, altering stereochemical and biological properties.
  • C2 Substituent : The azido group at C2 is shared with compounds in , but differs from benzyl (OBn) or acetamido groups in other analogs .
  • Protection Patterns : Acetyl groups at C3, C4, and C6 in the target compound contrast with benzyl (), benzoyl (), or silyl () protections in analogs.

Functional Group Variations

Seleno vs. Thio Anomeric Groups

The selenophenyl (SePh) group in the target compound distinguishes it from thio-glycosides (e.g., ). Selenium’s lower electronegativity and larger atomic radius compared to sulfur enhance leaving-group ability, facilitating glycosylation under milder conditions . Thio derivatives, however, are more commonly used due to sulfur’s lower cost and established protocols .

Azido Group Reactivity

The C2 azido group enables Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, a feature shared with compounds in . In contrast, fluorinated analogs (e.g., 3-fluoro in ) are utilized for metabolic labeling or as enzyme inhibitors .

Insights :

  • The target compound’s synthesis ( ) avoids multi-step protection/deprotection sequences required for benzyl () or silyl () groups.
  • Fluorinated analogs ( ) require specialized reagents like DAST, increasing complexity.

Biological Activity

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside is a compound of significant interest in glycoscience due to its unique structural features and potential biological applications. This article delves into its biological activity, synthesis methods, and implications in medicinal chemistry.

Molecular Structure:

  • Chemical Formula: C18H21N3O7Se
  • Molecular Weight: 470.4 g/mol
  • CAS Number: 150809-76-0

The compound features an azido group, which is known for its bioorthogonal reactivity, allowing it to participate in various chemical reactions without interfering with biological processes. The presence of the selenium atom enhances its potential activity against pathogens and in the development of therapeutic agents.

Synthesis Methods:
The synthesis of phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside typically involves:

  • Azidophenylselenylation of glycals to yield 2-azido-2-deoxy-selenoglycosides.
  • Subsequent acetylation to protect hydroxyl groups and enhance solubility.

This method has been shown to produce high yields and selectivity for the desired α-anomeric configuration under specific reaction conditions .

Antimicrobial Properties

Research indicates that compounds containing azido and seleno functionalities exhibit promising antimicrobial activity. The seleno group is particularly noted for its ability to disrupt bacterial cell membranes and inhibit growth. In studies involving various pathogenic strains, phenyl seleno-2-azido derivatives demonstrated effective bactericidal properties .

Glycan Labeling and Metabolic Incorporation

Phenyl seleno-2-azido compounds serve as metabolic chemical reporters (MCRs) that can be incorporated into glycans within living cells. This incorporation allows for the tracking of glycan metabolism and the identification of glycoproteins through bioorthogonal labeling techniques. For instance, treatment with acetylated derivatives led to the selective labeling of proteins involved in glycosylation pathways .

Cytotoxicity Studies

While exhibiting beneficial biological activities, some studies have reported cytotoxic effects at higher concentrations. For example, phenyl seleno derivatives showed toxicity in mammalian cell lines when administered at elevated doses (200 µM), indicating a need for careful dosage optimization in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of phenyl seleno-2-azido compounds against Escherichia coli and Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Glycan Metabolism Tracking

A recent investigation utilized phenyl seleno-2-azido derivatives to label glycoproteins in NIH3T3 cells. The study employed copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to visualize protein interactions, revealing insights into glycan turnover and cellular responses to glycan modifications .

Data Tables

Property Value
Molecular FormulaC18H21N3O7Se
Molecular Weight470.4 g/mol
CAS Number150809-76-0
Antimicrobial MIC50 µg/mL
Cytotoxic Concentration Threshold200 µM
Study Findings
Antimicrobial EfficacySignificant activity against E. coli and S. aureus
Glycan LabelingEffective incorporation into glycoproteins using bioorthogonal techniques

Q & A

Q. What are the optimal reaction conditions for synthesizing phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside with high yield?

The compound is synthesized via heterogeneous azidophenylselenylation (APS) of 3,4,6-tri-O-acetyl-D-galactal. Key parameters include:

  • Temperature : Reaction at 0°C to room temperature to minimize side reactions.
  • Solvents : Anhydrous dichloromethane or acetonitrile to prevent hydrolysis.
  • Stoichiometry : A 1.2:1 molar ratio of azidophenylselenylating agent to galactal derivative. Yields exceeding 85% are achieved under these conditions, confirmed by TLC and NMR .

Q. How can NMR spectroscopy confirm the structure of this compound, particularly selenium incorporation?

  • Se-77 NMR : Directly identifies selenium with chemical shifts between δ 250–300 ppm.
  • 1H NMR : Coupling constants (nJSe-H) between selenium and the anomeric proton (e.g., ~13 Hz) confirm α-configuration.
  • 13C NMR : Acetyl groups (δ ~20–22 ppm for CH3, ~168–170 ppm for C=O) and azide signals (δ ~120–125 ppm for C-2) validate substitution patterns .

Q. What enzymatic assays evaluate the stability of this compound against glycosidases?

  • Protocol : Incubate with β-N-acetylhexosaminidase (10 U/mL) in citrate-phosphate buffer (pH 4.5–5.5) at 37°C.
  • Analysis : Monitor hydrolysis via HPLC (C18 column, 210 nm UV detection). Retention times of degradation products (e.g., free galactose derivatives) are compared to standards .

Advanced Research Questions

Q. How does the azido group influence regioselectivity in glycosylation reactions involving this compound?

The azido group acts as a non-participating electron-withdrawing group , directing glycosylation to the anomeric carbon. For α-selectivity:

  • Use promoters like silver triflate in dichloromethane at -20°C.
  • Post-reaction, reduce the azide to an amine (e.g., Staudinger reaction) for further functionalization (e.g., bioconjugation) .

Q. What challenges arise in purifying this compound, and how are they resolved?

  • Challenges : Co-elution of regioisomers and selenium-containing byproducts.
  • Solutions :
  • Chromatography : Gradient silica gel column (hexane:ethyl acetate, 3:1 → 1:2).
  • Recrystallization : Ethanol/water (7:3) removes persistent impurities.
  • Validation : Purity >97% confirmed by HPLC-MS and elemental analysis .

Q. How can researchers resolve discrepancies in reported synthetic yields across studies?

Discrepancies often stem from:

  • Solvent purity : Traces of water reduce azidophenylselenylating agent activity.
  • Catalyst aging : Use freshly prepared silver triflate.
  • Characterization : Compare 13C NMR of acetyl groups (δ 168–170 ppm) to identify incomplete acetylation or hydrolysis .

Q. What role does this compound play in synthesizing 2-deoxysugar derivatives?

It serves as a key intermediate for:

  • 1-O-Acetyl-2-seleno-2-deoxy sugars : Generated via acetoxyphenylselenylation.
  • Oligosaccharide synthesis : The selenium moiety facilitates selective deprotection under mild oxidative conditions (e.g., H2O2/THF) .

Methodological Considerations

Q. How to analyze the compound’s stability under varying pH conditions?

  • Procedure : Dissolve in buffers (pH 3.0–9.0) and incubate at 25°C.
  • Monitoring : At intervals (0, 24, 48 hrs), quench aliquots with cold MeOH and analyze via LC-MS.
  • Key findings : Degradation accelerates above pH 7.0 due to acetyl group hydrolysis .

Q. What computational methods predict the stereochemical outcomes of reactions involving this compound?

  • Density Functional Theory (DFT) : Models transition states to explain α/β selectivity.
  • Molecular Dynamics (MD) : Simulates solvent effects on glycosylation kinetics.
  • Validation : Compare predicted 1H NMR coupling constants (nJSe-H) with experimental data .

Data Contradiction Analysis

Q. Why do some studies report conflicting enzymatic hydrolysis rates for this compound?

Variations arise from:

  • Enzyme source : Commercial vs. recombinant β-N-acetylhexosaminidase may differ in activity.
  • Substrate preparation : Acetyl group hydrolysis during storage alters susceptibility.
  • Solution : Standardize enzyme batches and pre-purify substrate via flash chromatography .

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